(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15035104
InChI: InChI=1S/C10H11N3O/c1-7-12-10(14-13-7)9(11)8-5-3-2-4-6-8/h2-6,9H,11H2,1H3
SMILES:
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol

(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine

CAS No.:

Cat. No.: VC15035104

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine -

Specification

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
IUPAC Name (3-methyl-1,2,4-oxadiazol-5-yl)-phenylmethanamine
Standard InChI InChI=1S/C10H11N3O/c1-7-12-10(14-13-7)9(11)8-5-3-2-4-6-8/h2-6,9H,11H2,1H3
Standard InChI Key MTNULYNTHZLDJX-UHFFFAOYSA-N
Canonical SMILES CC1=NOC(=N1)C(C2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine possesses the molecular formula C10_{10}H11_{11}N3_3O, derived from its phenyl (C6_6H5_5), methanamine (CH2_2NH2_2), and 3-methyl-1,2,4-oxadiazole (C3_3H3_3N2_2O) components. The molecular weight is approximately 189.21 g/mol, though slight variations may occur depending on isotopic composition .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
CAS Number1461713-84-7 (hydrochloride)
SMILESCC1=NOC(=N1)C2=CC=CC(=C2)CN
InChI KeyFWMVARCHFJQGJP-UHFFFAOYSA-N

Structural Features

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The methyl group at position 3 enhances electron density at the oxadiazole core, influencing its reactivity. The phenyl group provides aromatic stability, while the primary amine (-NH2_2) enables participation in hydrogen bonding and salt formation, as evidenced by its hydrochloride derivative .

Synthesis and Manufacturing

General Synthetic Pathways

The synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine typically involves two stages:

  • Oxadiazole Ring Formation: Reacting a substituted benzaldehyde derivative with hydroxylamine to form an amidoxime intermediate, followed by cyclization using phosphorus oxychloride (POCl3_3) or other dehydrating agents.

  • Amine Functionalization: Introducing the methanamine group via reductive amination or nucleophilic substitution, often employing sodium cyanoborohydride (NaBH3_3CN) in acidic conditions .

Example Reaction Scheme:

Benzaldehyde derivative+HydroxylamineAmidoximePOCl3OxadiazoleNH2CH2OHMethanamine derivative\text{Benzaldehyde derivative} + \text{Hydroxylamine} \rightarrow \text{Amidoxime} \xrightarrow{\text{POCl}_3} \text{Oxadiazole} \xrightarrow{\text{NH}_2\text{CH}_2\text{OH}} \text{Methanamine derivative}

Optimization Strategies

  • Cyclodehydrating Agents: Phosphorus oxychloride (POCl3_3) achieves cyclization yields exceeding 70% under reflux conditions.

  • Solvent Systems: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their ability to dissolve polar intermediates .

  • Purification Methods: Column chromatography with silica gel (ethyl acetate/hexane) isolates the target compound in >95% purity .

Physicochemical Properties

Thermal Stability

The compound exhibits a boiling point of 332.8°C and a flash point of 155°C, indicative of moderate thermal stability. These properties align with structurally analogous oxadiazoles, which decompose above 300°C without melting .

Solubility and Partitioning

  • Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to hydrophobic aromatic and heterocyclic motifs.

  • Organic Solvents: Freely soluble in DCM, THF, and dimethyl sulfoxide (DMSO) .

  • LogP: Calculated partition coefficient of 2.15, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient oxadiazole ring undergoes electrophilic substitution at position 5, though steric hindrance from the methyl group limits reactivity. Nitration and sulfonation reactions require harsh conditions (e.g., fuming HNO3_3 at 100°C).

Amine-Directed Reactions

The primary amine group participates in:

  • Acylation: Reacting with acetyl chloride to form N-acetyl derivatives (yield: 85–90%).

  • Schiff Base Formation: Condensation with aldehydes yields imines, useful as intermediates in drug design .

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